molecular formula C16H13NO3 B4193940 4-cyano-2-methoxyphenyl 3-methylbenzoate

4-cyano-2-methoxyphenyl 3-methylbenzoate

Cat. No.: B4193940
M. Wt: 267.28 g/mol
InChI Key: MRIQUHNXUUKDCD-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human, veterinary, or diagnostic use. Research Applications and Value: The 4-cyano-2-methoxyphenyl moiety is a recognized structural component in medicinal chemistry research. This specific functional group is found in advanced intermediates for synthesizing bioactive molecules, particularly in the development of dihydronaphthyridine-based compounds . Such scaffolds are investigated as active pharmaceutical ingredients (APIs) for a range of therapeutic areas, including disorders of the nervous system, urinary system, and skeletal disorders . As a benzoate ester derivative, 4-cyano-2-methoxyphenyl 3-methylbenzoate serves as a valuable chemical building block or synthon for organic synthesis. Researchers can utilize this compound to introduce the 4-cyano-2-methoxyphenyl group into more complex molecular architectures, or to study structure-activity relationships (SAR) . Structural Information and Disclaimer: The molecular formula for this compound is C16H13NO3, with a molecular weight of 267.28 g/mol . It is important to note that while a closely related structural isomer, 4-cyano-2-methoxyphenyl 2-methylbenzoate (CAS 831205-47-1), is documented in chemical databases , specific pharmacological or mechanistic data for the 3-methylbenzoate isomer is not available in the public domain. Researchers are encouraged to consult specialized literature and conduct their own characterization to confirm the compound's properties and suitability for their specific research applications.

Properties

IUPAC Name

(4-cyano-2-methoxyphenyl) 3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-11-4-3-5-13(8-11)16(18)20-14-7-6-12(10-17)9-15(14)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIQUHNXUUKDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-cyano-2-methoxyphenyl 3-methylbenzoate with structurally related compounds, emphasizing key differences in functional groups, physicochemical properties, and biological activities.

Compound Name Key Functional Groups Molecular Weight (g/mol) Biological Activity Unique Features
This compound –CN (para), –OCH₃ (ortho), 3-methylbenzoate ~283.3 (estimated) Not reported; inferred from analogs Combines cyano and methoxy groups; potential for nucleophilic reactivity .
4-Formyl-2-methoxyphenyl 3-methylbenzoate –CHO (para), –OCH₃ (ortho), 3-methylbenzoate 270.28 Enzyme inhibition (inferred) Formyl group enhances electrophilicity; used in protein-ligand interaction studies .
Methyl 3-bromo-2-cyano-4-methylbenzoate –Br (meta), –CN (ortho), –CH₃ (para) Not provided Antimicrobial (analog data) Bromine increases halogen bonding; used in Suzuki coupling reactions .
Methyl 4-{3-[2-(methylamino)ethyl]-1,2,4-oxadiazol-5-yl}benzoate Oxadiazole, methylaminoethyl chain Not provided Optimized for biological efficacy Heterocyclic oxadiazole enhances metabolic stability and target binding .
4-Bromo-2-(morpholine-4-carbothioyl)phenyl 3-methylbenzoate –Br (para), morpholine-carbothioyl Not provided Enzyme modulation (e.g., kinase inhibition) Morpholine ring improves solubility; carbothioyl group aids in metal coordination .
Methyl 3-ethoxy-4-methoxybenzoate –OCH₂CH₃ (meta), –OCH₃ (para) Not provided Fragrance/flavor applications Ethoxy group increases lipophilicity; used in agrochemicals .

Structural and Functional Group Analysis

  • Cyano vs.
  • Methoxy Positioning : Unlike methyl 3-ethoxy-4-methoxybenzoate , where methoxy and ethoxy groups are para and meta, the ortho-methoxy group in the target compound may sterically hinder interactions with biological targets .
  • Halogen Substitutions: Brominated analogs (e.g., Methyl 3-bromo-2-cyano-4-methylbenzoate) exhibit higher antimicrobial activity due to halogen bonding, a feature absent in the cyano-methoxy derivative .

Physicochemical Properties

  • Solubility: The cyano group increases polarity, likely improving aqueous solubility compared to brominated or morpholine-containing analogs .
  • Thermal Stability : Esters with electron-withdrawing groups (e.g., –CN) typically exhibit higher thermal stability than those with electron-donating groups (e.g., –OCH₃) .

Q & A

Q. What spectroscopic methods are recommended for confirming the identity and purity of 4-cyano-2-methoxyphenyl 3-methylbenzoate?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. The cyano group (CN) exhibits a distinct IR absorption near 2240 cm⁻¹, while the methoxy (OCH₃) protons resonate at δ 3.8–4.0 ppm in ¹H NMR. Mass spectrometry (MS) provides molecular ion peaks consistent with the molecular formula (e.g., [M+H]⁺). High-performance liquid chromatography (HPLC) with UV detection ensures purity by identifying retention times against standards .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer : A two-step approach is common: (1) Esterification : React 4-cyano-2-methoxyphenol with 3-methylbenzoyl chloride in anhydrous dichloromethane (DCM) using a base (e.g., triethylamine) to scavenge HCl. (2) Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Reaction progress is monitored via thin-layer chromatography (TLC) .

Q. How does the electron-withdrawing cyano group influence the reactivity of the ester in nucleophilic substitution reactions?

  • Methodological Answer : The cyano group deactivates the aromatic ring, reducing electrophilicity at the ester carbonyl. This necessitates stronger nucleophiles (e.g., Grignard reagents in tetrahydrofuran (THF)) or elevated temperatures for substitutions. Kinetic studies using HPLC or in-situ IR can track reaction rates under varying conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by rotational isomerism in the ester group?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) is employed to coalesce split peaks arising from hindered rotation around the ester C–O bond. For example, heating the sample to 80°C in deuterated dimethyl sulfoxide (DMSO-d₆) simplifies splitting, while computational modeling (DFT) predicts energy barriers between conformers .

Q. What experimental strategies mitigate low yields during the esterification of sterically hindered 3-methylbenzoyl chloride?

  • Methodological Answer : Use of coupling agents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) or catalysts (4-dimethylaminopyridine (DMAP)) enhances reactivity. Solvent optimization (e.g., switching from DCM to THF) improves solubility. Kinetic studies under microwave irradiation reduce side reactions and improve efficiency .

Q. How can substituent effects (e.g., methoxy vs. methyl groups) be systematically analyzed for their impact on biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., replacing methoxy with ethoxy or methyl with ethyl). Biological assays (e.g., enzyme inhibition IC₅₀ measurements) paired with molecular docking simulations (using software like AutoDock) identify critical substituent interactions. Statistical tools (e.g., multivariate regression) quantify contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-cyano-2-methoxyphenyl 3-methylbenzoate
Reactant of Route 2
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4-cyano-2-methoxyphenyl 3-methylbenzoate

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